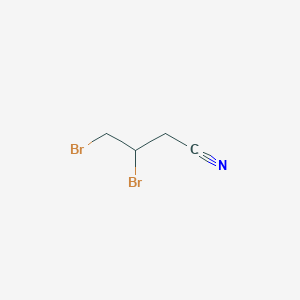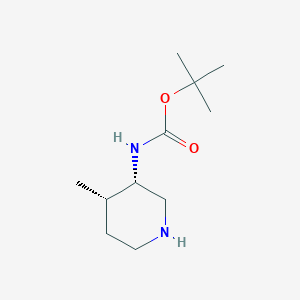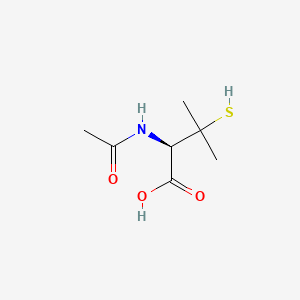
3,4-Dibromobutanenitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Neurological Therapeutics Precursors
3,4-Dibromobutanenitrile plays a role as a synthetic intermediate in the production of neurological disorder therapeutics. For example, it is involved in the synthesis of 4-aminobutanenitrile, which is a precursor for treatments for Parkinson’s and Alzheimer’s diseases. The compound is also an industrial precursor to pyrroline and pyrrolidine, indicating its importance in various chemical synthesis processes (Capon et al., 2020).
Catalytic Reduction Studies
In catalytic studies, 3,4-Dibromobutanenitrile derivatives like 1,4-dibromobutane have been used to explore catalytic reduction processes. Research has investigated catalytic reductions with compounds such as nickel(I) salen, yielding products like cyclobutane, n-butane, 1-butene, and others. These studies are important for understanding catalytic processes in organic chemistry (Dahm & Peters, 1996).
Electrochemical Studies
Electrochemical research involving 3,4-Dibromobutanenitrile derivatives, such as 1,4-dibromobutane, has been conducted to understand their reduction behavior in various chemical environments. This includes the exploration of products formed during the electrochemical reduction and helps in comprehending the electrochemical properties of these compounds (Brown & Gonzalez, 1973).
Ruthenium-Catalyzed Coupling
3,4-Dibromobutanenitrile derivatives are used in ruthenium-catalyzed coupling reactions involving amino alcohols and dienes. This type of reaction is significant for creating complex organic molecules, often with specific regioselectivity, and plays a crucial role in organic synthesis and pharmaceutical research (Chen et al., 2015).
Gas Chromatography Applications
The derivatives of 3,4-Dibromobutanenitrile, like 2,3-dibromobutane-1,4-diol, have been studied for their chromatographic properties. The separation of meso and racemic forms of these compounds is crucial in analytical chemistry for identifying and analyzing complex mixtures (Tomori, 1981).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dibromobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N/c5-3-4(6)1-2-7/h4H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHBWFDXJBLCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474129 | |
| Record name | Butanenitrile, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromobutanenitrile | |
CAS RN |
25109-74-4 | |
| Record name | Butanenitrile, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)






![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)
![3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B3119376.png)


![3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3119396.png)
![Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3119398.png)
![N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B3119414.png)